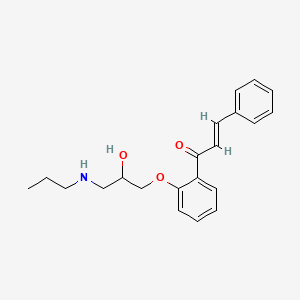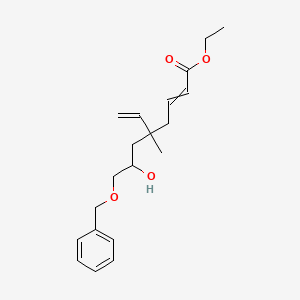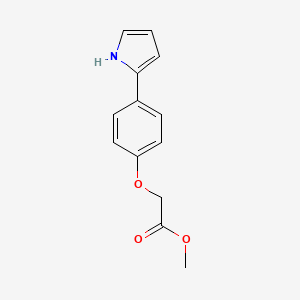
NBD, Cholesteryllinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NBD Cholesteryllinoleate is a green-fluorescent, cholesteryl ester enzyme substrate for lysosomal acid lipase and cholesteryl ester transfer protein (CETP) . It has a molecular formula of C46H68N4O5 and a molecular weight of 757.06 .
Synthesis Analysis
NBD-based synthetic probes exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size, all of which facilitate biomolecular sensing and self-assembly .Chemical Reactions Analysis
Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit prominent useful properties including environmental sensitivity, high reactivity toward amines and biothiols (including H2S) accompanied by distinct colorimetric and fluorescent changes . Depolarizing drugs are agonists at ACh receptors .Physical And Chemical Properties Analysis
NBD Cholesteryllinoleate is a solid powder . It has an emission of 537 nm and excitation of 469 nm . Compounds with a nitrobenzoxadiazole (NBD) skeleton exhibit properties including environmental sensitivity, high reactivity, distinct colorimetric and fluorescent changes, fluorescence-quenching ability, and small size .Wissenschaftliche Forschungsanwendungen
Lateral Mobility in Membranes
- Study 1 : NBD-Chol was incorporated into liposomes to measure its lateral mobility in membranes. The study found that at temperatures below the main phase transition, the diffusion coefficient of NBD-Chol is approximately twice that of a related probe, NBD-PtdCho. This suggests that cholesterol undergoes lateral phase separation in membranes at concentrations less than 20 mol % (Alecio, Golan, Veatch, & Rando, 1982).
Molecular Gels and Their Properties
- Study 2 : Nitrobenzoxadiazole (NBD)-containing cholesteryl derivatives, including NBD-Chol, demonstrated remarkable gelling abilities. Subtle changes in the length of spacers connecting NBD and Chol units produced significant changes in gelation ability and properties. For instance, gels showed superior mechanical strength and rapid self-healing properties (Xu, Peng, Yan, Yu, Zhang, Liu, & Fang, 2013).
Cholesteryl Ester Transfer Protein (CETP) Inhibition
- Study 3 : NBD-cholesterol was used in studies to explore the inhibition of CETP, a strategy for raising high-density lipoprotein cholesterol (HDL-C) and reducing cardiovascular risk. NBD-Chol played a role in identifying specific inhibitors for CETP, contributing to understanding the uniqueness in structure and function of enzymes like ACAT1 and ACAT2 (Lada, Davis, Kent, Chapman, Tomoda, Ōmura, & Rudel, 2004).
Interaction with Membrane Lipids and Proteins
- Study 4 : NBD-Chol was used as a fluorescent probe to monitor dynamic properties of membrane lipids and proteins. The study on 4-n-alkylamino-substituted NBD derivatives showed that NBD-Chol could induce proton conductivity in lipid membranes and increase proton permeability, thereby affecting mitochondrial function (Denisov, Kotova, Khailova, Korshunova, & Antonenko, 2014).
Biomarkers in Cholestasis
- Study 5 : NBD-Chol was used in nasobiliary drainage (NBD) as a treatment for pruritus in cholestatic liver disease. The research suggested that NBD can significantly improve symptoms associated with cholestasis and is well tolerated by patients (Ahmed, Jeyaraj, Reffitt, Devlin, Suddle, Hunt, Heneghan, Harrison, & Joshi, 2022).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
78949-96-9 |
|---|---|
Produktname |
NBD, Cholesteryllinoleate |
Molekularformel |
C46H68N4O5 |
Molekulargewicht |
757.06 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





